Mepivacaine hydrochloride is a synthetic organic compound classified as an amide-type local anesthetic. [] It is primarily used in scientific research to induce local anesthesia in various experimental models, providing a valuable tool for studying pain pathways, nerve function, and drug interactions. [, , , , , ]
Mepivacaine is derived from pipecolic acid and belongs to the class of local anesthetics known as amides. Its hydrochloride form, mepivacaine hydrochloride, enhances its solubility and stability for clinical use. This compound is characterized by its rapid onset and moderate duration of action compared to other local anesthetics like lidocaine.
The synthesis of mepivacaine has evolved significantly, with recent advancements focusing on sustainable and efficient methods. One notable approach involves a continuous-flow synthesis platform that allows for the rapid production of mepivacaine from commercially available reagents. This method emphasizes safety and efficiency, enabling the synthesis to occur at room temperature without the need for cryogenic setups.
Mepivacaine hydrochloride features a complex molecular structure that contributes to its pharmacological properties. The compound consists of a piperidine ring substituted with a dimethylphenyl group and a carboxamide functional group.
Mepivacaine undergoes several chemical reactions during its synthesis and metabolism:
Mepivacaine exerts its anesthetic effects by blocking voltage-gated sodium channels in neuronal membranes. This inhibition prevents the propagation of action potentials along nerves, leading to a temporary loss of sensation in targeted areas.
Mepivacaine hydrochloride possesses specific physical and chemical properties that influence its clinical application:
Mepivacaine hydrochloride is primarily utilized in medical settings for:
Mepivacaine hydrochloride is formally designated as N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide hydrochloride, with the molecular formula C₁₅H₂₂N₂O·HCl and a molecular weight of 282.81 g/mol. Its core structure comprises an aromatic ring (2,6-dimethylaniline) linked via an amide bond to a piperidine ring substituted with a methyl group at the 1-position. The compound exists as a racemic mixture of R(-) and S(+) enantiomers in pharmaceutical preparations due to the chiral center at carbon 2 of the piperidine ring. Both enantiomers share identical anesthetic potency but exhibit distinct metabolic pathways in vivo. Single-crystal X-ray diffraction studies confirm the protonation of the tertiary amine nitrogen under physiological conditions, forming a water-soluble hydrochloride salt [1] [5] [7].
Mepivacaine hydrochloride is a white, odorless, crystalline powder with high aqueous solubility (20 mg/mL at 25°C) [7]. Its solutions are isotonic and adjusted to pH 4.5–6.8 for clinical formulations [4]. The compound demonstrates exceptional stability against acid/base hydrolysis compared to ester-type anesthetics like procaine, attributable to its amide bond [1].
Solid-state analyses reveal complex polymorphism:
Table 1: Crystalline Forms of Mepivacaine Hydrochloride
Form | Designation | Stability | Preparation Method |
---|---|---|---|
Form I | Stable anhydrate | Thermodynamically stable | Desolvation of Form III or recrystallization |
Form II | Metastable anhydrate | Monotropic to Form I | Commercial standard |
Form III | Hemiethanol solvate | Desolvates to Form II | Crystallization from ethanol |
Form IV | Methanol solvate | Desolvates on drying | Crystallization from methanol |
Phase transitions occur under processing stresses (grinding, heating), with Form III converting to Form II upon desolvation. Despite these solid-state variations, polymorphism does not impact clinical efficacy due to rapid dissolution in aqueous media [3] [5].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry:Electrospray ionization (ESI-MS) shows a protonated molecular ion at m/z 247.2 [M+H]⁺ for the free base, with fragments at m/z 98.1 (methylpiperidine) and m/z 121.0 (2,6-dimethylaniline) [7].
X-ray Diffraction:Single-crystal analyses of solvates (Forms III and IV) reveal:
Table 2: Key Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 2.90 (s) | N-Methyl group |
δ 2.25 (s) | Aromatic methyl groups | |
Mass Spectrometry | m/z 247.2 | [Mepivacaine+H]⁺ |
FT-IR | 1650 cm⁻¹ | Amide carbonyl stretch |
XRPD (Form II) | Peaks at 8.7°, 15.3°, 17.8° (2θ) | Metastable anhydrate fingerprint |
Mepivacaine hydrochloride belongs to the amide class of local anesthetics, sharing core features with lidocaine and bupivacaine but differing in critical structural aspects:
Table 3: Structural and Functional Comparison to Analogues
Property | Mepivacaine | Lidocaine | Bupivacaine |
---|---|---|---|
Aromatic Ring | 2,6-Dimethylphenyl | 2,6-Dimethylphenyl | 2,6-Dimethylphenyl |
Amine Group | N-Methylpiperidine | N,N-Diethylamino | N-Butylpiperidine |
Relative Potency | 1 (reference) | 1.5–2× | 4× |
Protein Binding | 75% | 65% | 90% |
Log P | 1.95 | 2.26 | 3.41 |
Metabolically, mepivacaine undergoes hepatic N-demethylation to 2',6'-pipecoloxylidide (PPX), analogous to lidocaine’s monoethylglycinexylidide pathway. Unlike lidocaine, mepivacaine’s sterically hindered piperidine ring slows metabolism, contributing to its intermediate duration [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7